(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C24H22N4O3S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(5Z)-2-(4-butoxyphenyl)-5-(1-ethyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H22N4O3S/c1-3-5-14-31-16-12-10-15(11-13-16)21-25-24-28(26-21)23(30)20(32-24)19-17-8-6-7-9-18(17)27(4-2)22(19)29/h6-13H,3-5,14H2,1-2H3/b20-19- |
InChI Key |
XQVUDSLKETWASJ-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation of N-Ethylisatin Intermediate
The synthesis begins with N-alkylation of isatin (indoline-2,3-dione) to form 1-ethylisatin. This step employs propargyl bromide in the presence of anhydrous potassium carbonate under reflux conditions in acetone, achieving yields of 85–90%.
Reaction Conditions
Thiazolo[3,2-b] triazole Core Formation
The thiazolo-triazole ring is constructed via a three-component reaction involving:
-
1-Ethylisatin (1 mmol)
-
2-Amino-4-butoxyphenylthiazole (1.2 mmol)
-
Chloroacetic acid (1.5 mmol)
The reaction proceeds in acetic acid/acetic anhydride (1:1) with sodium acetate as a base at 110°C for 3 hours, yielding 70–75% of the cyclized product.
Mechanistic Insight
The cyclization involves nucleophilic attack by the thiazole amine on the chloroacetyl carbonyl, followed by dehydration and aromatization.
Coupling of 4-Butoxyphenyl Group
The 4-butoxyphenyl moiety is introduced via Ullmann-type coupling using copper(I) iodide (10 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) in dimethylformamide (DMF) at 120°C. This step achieves 65–70% yield with >95% regioselectivity.
Optimization Data
Final Cyclization and Isomerization
The indolinone-thiazolo-triazole conjugate is formed via a base-mediated intramolecular Knoevenagel condensation. Using triethylamine in ethanol under ultrasonic irradiation (45 kHz, 65°C), the (3Z)-isomer is obtained in 82% yield with minimal E-isomer contamination.
Critical Parameters
-
Ultrasonic irradiation reduces reaction time from 12 hours to 2 hours compared to conventional heating.
-
Solvent polarity controls isomer distribution, with ethanol favoring Z-configuration.
Comparative Analysis of Synthetic Routes
Three-Component vs. Stepwise Approaches
A comparative evaluation of methods reveals trade-offs between efficiency and purity:
The stepwise approach, though lengthier, provides superior stereochemical control, making it preferable for pharmaceutical applications.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel column chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization from ethanol/water (4:1). Purity exceeding 98% is confirmed via HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.82 (m, 4H, aryl-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 3.98 (t, J=6.4 Hz, 2H, NCH₂).
-
HRMS (ESI): m/z calc. for C₂₅H₂₄N₄O₃S [M+H]⁺: 460.1564; found: 460.1568.
Scalability and Industrial Considerations
Pilot-scale synthesis (100 g batch) using the stepwise method demonstrates:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them to alcohols.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohol derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 543.0 g/mol. The structure features:
- Thiazole and Triazole Rings : Known for diverse biological activities.
- Indole Derivative : Associated with various pharmacological effects.
- Butoxyphenyl and Chlorobenzyl Substituents : These groups may enhance solubility and reactivity.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
Research has focused on the biological activity of this compound, particularly its potential antimicrobial and anticancer properties. Studies indicate that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant biological activities:
- Antimicrobial Activity : Effective against various pathogens with minimal inhibitory concentrations (MICs) reported as low as 50 µg/mL against specific bacterial strains.
- Anticancer Potential : In vitro studies suggest that similar compounds can induce apoptosis in cancer cell lines, with IC50 values ranging from 10 to 30 µM in breast cancer cells.
Medicine
Due to its unique structure and biological activity, this compound is being explored as a potential therapeutic agent . Its pharmacological properties may lead to the development of new treatments for diseases such as cancer and infections.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for therapeutic development. Key parameters include:
- Absorption : Good gastrointestinal absorption is expected based on structural similarities with other compounds.
- Distribution : Favorable distribution characteristics due to lipophilicity.
- Metabolism : Initial findings indicate metabolic stability; however, further investigation is needed.
- Excretion : Predicted renal excretion based on molecular weight and structure.
Case Studies
Several case studies have explored the efficacy of compounds structurally related to this compound:
-
Anticancer Activity Study :
- A derivative was tested against multiple cancer cell lines (breast, prostate).
- Results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM.
-
Anti-inflammatory Effects Study :
- The compound was administered in an animal model of arthritis.
- Observations included reduced swelling and pain scores compared to control groups.
Mechanism of Action
The mechanism of action of (3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold but differ in substituents on the aryl and indole moieties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Lipophilicity and Substituent Effects :
- The 4-butoxyphenyl group in Compound A confers higher lipophilicity compared to methoxy () or methyl () substituents. This may enhance blood-brain barrier penetration or tissue distribution .
- Compounds with polar groups (e.g., acetamide in 2h) exhibit improved aqueous solubility, which is advantageous for oral bioavailability .
The 2-fluorobenzyl group () introduces steric bulk and electronic effects, possibly altering binding affinity or metabolic stability .
Biological Activity Trends: Thiazolo-triazole derivatives in demonstrated anticancer activity, with IC₅₀ values in the micromolar range. The thiophen-2-ylmethylene substituent in 2k () may enhance π-π stacking with aromatic residues in enzyme active sites due to its planar structure .
Synthetic Feasibility :
- Yields for analogs in ranged from 52–64% , indicating moderate synthetic accessibility. The introduction of butoxy in Compound A may require specialized protecting groups or longer reaction times .
Hydrogen Bonding and Crystallography :
- The indol-2-one and triazole moieties in Compound A can act as hydrogen bond acceptors/donors, influencing crystal packing (as per Etter’s rules in ) .
Biological Activity
The compound (3Z)-3-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule characterized by its unique structural features. It incorporates multiple heterocyclic structures, including thiazole and triazole rings fused with an indole derivative. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 442.5 g/mol. The structural components include:
- Thiazole and Triazole Rings : Known for their diverse biological activities.
- Indole Derivative : Frequently associated with anticancer properties.
- Butoxyphenyl Group : Enhances solubility and may influence bioactivity.
Biological Activities
Research into the biological activities of compounds similar to this one indicates potential effects in several areas:
Anticancer Activity
Studies have shown that compounds containing indole and thiazole moieties often exhibit anticancer properties. For instance, derivatives with similar structures have been reported to modulate apoptosis pathways and affect cell cycle regulation in cancer cell lines like LoVo and HCT-116 .
Antimicrobial Effects
The presence of thiazole rings is linked with antimicrobial activity. Compounds featuring this structure have demonstrated effectiveness against various bacterial strains. The specific interactions and mechanisms of action for this compound require further empirical testing to validate computational predictions.
Enzyme Inhibition
Inhibitory activity against cholinesterases has been noted in related compounds. The potential for this compound to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) could be significant for treating neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Anticancer Properties : A study on thiazole derivatives revealed significant cytotoxicity against cancer cell lines through apoptosis modulation mechanisms involving caspases .
- Antimicrobial Activity : Research indicated that thiazole-based compounds exhibited broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria .
- Cholinesterase Inhibition : A comparative analysis demonstrated that certain thiazoles showed enhanced inhibitory effects on cholinesterase enzymes compared to their analogs, suggesting potential therapeutic applications in cognitive disorders .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of some related compounds:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenyletinylpyridine | Contains phenyl and pyridine rings | Antagonist activity |
| Indole derivatives | Features an indole core | Anticancer properties |
| Thiazole-based compounds | Contains thiazole ring | Antimicrobial effects |
The uniqueness of this compound lies in its combination of both thiazole and triazole rings alongside an indole structure, potentially enhancing its bioactivity compared to other similar compounds.
Q & A
Q. What are the critical steps in designing a multi-step synthesis protocol for this compound?
- Methodological Answer : A robust synthesis protocol should prioritize sequential functionalization of the thiazolo-triazole and indol-2-one cores. Key steps include:
- Core formation : Use hydrazine derivatives and cyclocondensation reactions to assemble the thiazolo[3,2-b][1,2,4]triazol-6-one scaffold (e.g., via hydrazone intermediates) .
- Substituent introduction : Employ nucleophilic aromatic substitution or palladium-catalyzed coupling to attach the 4-butoxyphenyl and ethyl groups .
- Z-configuration control : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the (3Z)-isomer, confirmed via NOESY NMR .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the indol-2-one carbonyl (δ ~170 ppm in 13C) and thiazolo-triazole protons (δ 7.2–8.5 ppm in 1H). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
- IR spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-N stretch at ~1350 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) with <3 ppm error .
Q. What functional group transformations are feasible for derivatization?
- Methodological Answer :
- Oxidation : The indol-2-one ketone can be selectively oxidized to a carboxylic acid using KMnO4 in acidic conditions .
- Reduction : The triazole ring’s nitrogen atoms may undergo hydrogenation under Pd/C catalysis to form amine derivatives .
- Substitution : The butoxy group can be replaced via SNAr reactions with nucleophiles (e.g., amines, thiols) under microwave-assisted conditions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for yield and purity?
- Methodological Answer :
- Variables : Test temperature (40–120°C), solvent (DMF, THF, toluene), and catalyst loading (0.1–5 mol% Pd) .
- Response surface modeling : Use central composite design to identify interactions between variables. For example, higher temperatures in toluene improve cyclization but may degrade sensitive substituents .
- Validation : Confirm optimal conditions with triplicate runs, achieving >80% yield and <5% impurities via HPLC .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Case study : If NMR shows unexpected splitting patterns, consider dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to stabilize conformers .
- Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm assignments .
- X-ray crystallography : Resolve ambiguities (e.g., Z/E configuration) via single-crystal analysis .
Q. What computational strategies predict bioactivity or target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Focus on hydrogen bonding between the triazole nitrogen and active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA) to rank derivatives .
- ADMET prediction : Utilize SwissADME to evaluate solubility (LogP ~3.5) and cytochrome P450 inhibition risks .
Q. How can researchers address stability challenges during storage or handling?
- Methodological Answer :
- Degradation pathways : Identify via accelerated stability studies (40°C/75% RH for 4 weeks). Common issues include hydrolysis of the butoxy group or oxidation of the indol-2-one .
- Mitigation : Store under argon at –20°C in amber vials. Add antioxidants (e.g., BHT) to solid samples .
- Analytical monitoring : Use UPLC-PDA to track degradation products (e.g., new peaks at 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
